molecular formula C18H26BNO4 B1393460 4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester CAS No. 1073355-09-5

4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester

Cat. No. B1393460
CAS RN: 1073355-09-5
M. Wt: 331.2 g/mol
InChI Key: ARPZLVWOFIPRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C18H26BNO4 . It has a molecular weight of 331.2 g/mol . The compound is also known by several synonyms, including N-(oxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic ester group attached to a phenyl ring, which is further connected to a carbonyl group and a tetrahydrofurfurylamine group . The InChI string of the compound is InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-9-7-13(8-10-14)16(21)20-12-15-6-5-11-22-15/h7-10,15H,5-6,11-12H2,1-4H3,(H,20,21) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.2 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has four rotatable bonds .

Scientific Research Applications

Hydrolysis at Physiological pH

Phenylboronic pinacol esters, a category which includes 4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester, are crucial in the design of new drugs and drug delivery devices, particularly as boron-carriers for neutron capture therapy. However, they exhibit only marginal stability in water. The hydrolysis of these compounds, influenced by substituents in the aromatic ring and pH levels, accelerates notably at physiological pH, impacting their pharmacological applications (Achilli et al., 2013).

Room-Temperature Phosphorescence

Arylboronic esters, including 4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester, exhibit unexpected room-temperature phosphorescence in the solid state. This finding challenges the typical requirement of heavy atoms or carbonyl groups for phosphorescent organic molecules. Theoretical studies on similar compounds suggest that molecular packing in the solid state, rather than boron substituents, determines these phosphorescence properties (Shoji et al., 2017).

Solubility in Organic Solvents

The solubility of phenylboronic acids and their esters, including pinacol ester, is an essential factor in various applications. Studies show high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbons. Understanding these solubility properties is crucial for their effective use in different solvent systems (Leszczyński et al., 2020).

Waste-Free Solid-State Protection

Phenylboronic acid, including its pinacol ester derivatives, can react quantitatively in the solid state to form cyclic esters, demonstrating potential in waste-free and facile protection chemistry. This process, avoiding the need for catalysts or auxiliaries, offers a more environmentally friendly approach to protective syntheses (Kaupp et al., 2003).

H2O2-Cleavable Poly(ester-amide)s

The integration of 4-formylbenzeneboronic acid pinacol ester in the synthesis of H2O2-cleavable poly(ester-amide)s highlights the compound's utility in creating responsive materials. These materials, exhibiting complete degradation under H2O2 influence, show potential as responsive delivery vehicles, especially in the context of controlled release systems (Cui et al., 2017).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-9-7-13(8-10-14)16(21)20-12-15-6-5-11-22-15/h7-10,15H,5-6,11-12H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPZLVWOFIPRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester

CAS RN

1073355-09-5
Record name [4-(Tetrahydrofurfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester
Reactant of Route 2
4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.